molecular formula C15H13FO2 B312064 2,4-Dimethylphenyl 4-fluorobenzoate

2,4-Dimethylphenyl 4-fluorobenzoate

Cat. No.: B312064
M. Wt: 244.26 g/mol
InChI Key: MEJRAPCNFMLHML-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 4-fluorobenzoate is an aromatic ester featuring a 4-fluorobenzoate backbone esterified with a 2,4-dimethylphenol group. Its molecular formula is C₁₅H₁₃FO₂, with a molecular weight of 244.26 g/mol. The compound combines the electron-withdrawing fluorine atom at the para position of the benzoate moiety with the sterically hindered 2,4-dimethylphenyl ester group, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C15H13FO2/c1-10-3-8-14(11(2)9-10)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3

InChI Key

MEJRAPCNFMLHML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Polarity : The fluorine atom increases polarity, while the bulky 2,4-dimethylphenyl group reduces solubility in polar solvents.
  • Stability : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, a common trait in aromatic esters.

Structural and Functional Analogues

The following compounds share structural similarities with 2,4-dimethylphenyl 4-fluorobenzoate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-fluorobenzoate C₈H₇FO₂ 154.14 Methyl ester, 4-fluoro
Ethyl 4-fluorobenzoate C₉H₉FO₂ 168.17 Ethyl ester, 4-fluoro
Methyl 4-[4-(difluoromethyl)phenyl]benzoate C₁₅H₁₁F₃O₂ 280.24 Difluoromethyl group, methyl ester
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate C₁₆H₁₃FNO₃ 298.28 Ethyl ester, 4-fluorobenzamido

Physicochemical Properties

Table 1: Comparative Physical Properties
Property 2,4-Dimethylphenyl 4-Fluorobenzoate Methyl 4-Fluorobenzoate Ethyl 4-Fluorobenzoate
Melting Point Not reported 45–47°C 32–34°C
Boiling Point Estimated >250°C 215°C 225°C
Solubility in Water Low (bulky aryl group) Moderate Low
LogP (Lipophilicity) ~3.5 (predicted) 2.1 2.8

Key Observations :

  • The 2,4-dimethylphenyl group significantly increases lipophilicity compared to methyl/ethyl esters, making the compound more suitable for non-polar applications.
  • Fluorine substitution enhances thermal stability and electron-deficient character, influencing reactivity in nucleophilic substitution reactions .
Chemical Reactivity
  • Hydrolysis : The ester group in 2,4-dimethylphenyl 4-fluorobenzoate hydrolyzes slower than in methyl/ethyl analogs due to steric hindrance from the dimethylphenyl group .
  • Electrophilic Substitution : The 4-fluoro group directs electrophiles to the meta position, similar to other fluorobenzoates .

Spectroscopic Comparison

Table 2: NMR and IR Data (Selected Peaks)
Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
2,4-Dimethylphenyl 4-Fluorobenzoate 2.35 (s, 6H, CH₃), 7.25–8.10 (m, Ar-H) 1720 (C=O), 1240 (C-F)
Methyl 4-Fluorobenzoate 3.95 (s, 3H, OCH₃), 7.15–8.05 (m, Ar-H) 1715 (C=O), 1235 (C-F)
Ethyl 4-Fluorobenzoate 1.40 (t, 3H, CH₃), 4.40 (q, 2H, OCH₂), 7.10–8.00 (m, Ar-H) 1710 (C=O), 1245 (C-F)

Notes:

  • The C=O stretch shifts slightly depending on the ester group’s electron-donating/withdrawing effects.
  • C-F stretches are consistent across fluorobenzoates (~1230–1250 cm⁻¹) .

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